2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.
Mechanism of Action
Target of Action
The compound, also known as 2-(benzylsulfanyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide, primarily targets the KCNQ2/3 potassium channels . These channels play a crucial role in controlling neuronal excitability .
Mode of Action
The compound interacts with its targets by potently augmenting the KCNQ2/3 channels expressed in cells . This interaction results in a shift in the half-maximal activation voltage (V 1/2) in the hyperpolarizing direction .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of KCNQ2/3 potassium channels . The downstream effects of this interaction include a decrease in the firing of overactive neurons, which is conducive to the treatment of epilepsy and pain .
Pharmacokinetics
The compound’s synthetic route, involving a suzuki–miyaura cross-coupling reaction , suggests that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include a potent augmentation of KCNQ2/3 channels . This results in a decrease in neuronal excitability, which can be beneficial in the treatment of conditions like epilepsy and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical properties can be tuned, making it a strategic compound for optical applications . Furthermore, the compound’s synthetic methodology is simpler and greener compared to other compounds, suggesting that it may be more environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a pyrazole derivative with a suitable aldehyde to form the pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group can be introduced via nucleophilic substitution or radical addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under certain conditions to modify its electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are often challenging due to the strong electron-withdrawing nature of the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require strong nucleophiles and specific catalysts to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the pyrazolo[1,5-a]pyrimidine core can lead to partially or fully reduced derivatives .
Scientific Research Applications
2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group, but may have different substituents at other positions, leading to variations in their biological activity and properties.
Benzylthio-substituted heterocycles: Compounds with a benzylthio group attached to different heterocyclic cores can exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of 2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide lies in the combination of its structural features, which confer a unique set of chemical and biological properties. The presence of both the benzylthio and trifluoromethyl groups can enhance its reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)13-6-14-20-7-12(8-23(14)22-13)21-15(24)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRDMQPPJDOJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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